Potassium (R)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is potassium (2R)-2-(cyclohexa-1,4-dien-1-yl)-2-[(E)-3-methoxy-1-methyl-3-oxoprop-1-en-1-ylamino]acetate . This name reflects the compound’s core structure, which consists of a cyclohexa-1,4-diene ring linked to a carboxylate group and a substituted propenylamino side chain.
The parent structure is the cyclohexa-1,4-diene ring, a six-membered carbocycle with conjugated double bonds at positions 1 and 4. The α-carbon of the acetate group is bonded to the cyclohexadienyl moiety and the propenylamino substituent. The (E)-configuration of the propenyl group indicates that the higher-priority substituents (the methyl and methoxycarbonyl groups) are on opposite sides of the double bond. The stereodescriptor (2R) specifies the absolute configuration of the chiral α-carbon.
The structural formula can be represented textually using SMILES notation:
[C@@H](NC(=C/C(OC)=O)/C)(C1=CCC=CC1)C([O-])=O.[K+]
This notation encodes the chiral center (denoted by @@), the (E)-configured propenyl group (/C=C/), and the potassium counterion.
Alternative Designations and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers across chemical databases:
The compound’s CAS registry number (62551-93-3) serves as a universal identifier in regulatory and commercial contexts, while its EINECS number (263-590-0) facilitates classification under the European Inventory of Existing Commercial Chemical Substances.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₆KNO₄ corresponds to a molar mass of 289.37 g/mol . The exact mass, calculated using isotopic abundances, is 289.0685 g/mol . The elemental composition breaks down as follows:
| Element | Count | Atomic Mass (u) | Contribution (u) |
|---|---|---|---|
| Carbon (C) | 13 | 12.0107 | 156.1391 |
| Hydrogen (H) | 16 | 1.0078 | 16.1248 |
| Potassium (K) | 1 | 39.0983 | 39.0983 |
| Nitrogen (N) | 1 | 14.0067 | 14.0067 |
| Oxygen (O) | 4 | 15.9994 | 63.9976 |
| Total | 289.3665 |
The slight discrepancy between the calculated (289.37 g/mol) and exact (289.0685 g/mol) masses arises from isotopic variations in natural potassium (primarily ³⁹K and ⁴¹K).
Stereochemical Configuration and Chiral Center Characterization
The compound’s chirality originates from the α-carbon (C2), which is bonded to four distinct groups:
- A cyclohexa-1,4-dienyl moiety
- A carboxylate group
- An (E)-3-methoxy-1-methyl-3-oxoprop-1-enylamino substituent
- A hydrogen atom
The (R)-configuration at this center is determined using the Cahn-Ingold-Prelog priority rules. The substituents are prioritized as follows:
- Carboxylate (-COO⁻)
- Cyclohexadienyl (C₆H₇)
- Propenylamino (-NH-C(=C(COOMe)Me))
- Hydrogen (H)
When viewed with the lowest-priority group (H) oriented away, the remaining groups form a counterclockwise sequence, confirming the R configuration.
The stereochemical integrity of this center is critical for the compound’s potential biological activity, as enantiomers often exhibit divergent interactions with chiral environments such as enzyme active sites. The (R)-enantiomer’s spatial arrangement may favor specific binding conformations in synthetic or pharmacological applications.
The InChI code further specifies the stereochemistry:
InChI=1S/C13H17NO4.K/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,16,17);/q;+1/p-1/b9-8+;/t12-;/m1./s1
This code encodes the (R)-configuration at C2 (/t12-), the (E)-geometry of the propenyl group (/b9-8+), and the potassium ion (/q;+1).
Properties
CAS No. |
62551-93-3 |
|---|---|
Molecular Formula |
C13H16KNO4 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
potassium;(2R)-2-cyclohexa-1,4-dien-1-yl-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate |
InChI |
InChI=1S/C13H17NO4.K/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,16,17);/q;+1/p-1/b9-8+;/t12-;/m1./s1 |
InChI Key |
VVBKTJWFOLQGBR-UYZIEVLVSA-M |
Isomeric SMILES |
C/C(=C\C(=O)OC)/N[C@H](C1=CCC=CC1)C(=O)[O-].[K+] |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CCC=CC1)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of this class of compounds typically involves:
- Formation of the α-amino acid backbone with the cyclohexa-1,4-diene ring.
- Introduction of the (3-methoxy-1-methyl-3-oxo-1-propenyl)amino substituent via conjugate addition or amination reactions.
- Conversion to the corresponding potassium salt by neutralization with potassium bases.
Synthetic Routes from Literature and Analogous Compounds
Conjugate Addition of Amino Groups to Cyclohexadiene Derivatives
- A key step involves the conjugate addition of an amino group bearing the 3-methoxy-1-methyl-3-oxo-1-propenyl substituent to a cyclohexa-1,4-diene-1-acetate precursor.
- Silver oxide catalysis has been reported to facilitate conjugate addition reactions of α-aryl isocyanoacetates to quinone diimides, yielding α,α-diaryl-α-amino acid derivatives with high regioselectivity and yield. This methodology can be adapted for the synthesis of α-amino acid derivatives with similar substitution patterns.
- The reaction conditions typically involve mild temperatures (room temperature), dichloromethane as solvent, and catalytic amounts of silver oxide (5 mol%) to enhance reaction rates and yields.
Hydrolysis and Salt Formation
- After formation of the amino acid precursor, acid hydrolysis of isocyano groups or related intermediates yields the free amino acid.
- Neutralization with potassium hydroxide or potassium carbonate converts the free acid into the potassium salt form.
- The choice of potassium base and solvent system affects the purity and crystallinity of the final potassium salt.
Example Preparation Procedure (Adapted from Analogous Sodium Salt Synthesis)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting material: 1,4-cyclohexadiene-1-acetic acid derivative | Preparation of the cyclohexadiene acetate backbone |
| 2 | (3-Methoxy-1-methyl-3-oxo-1-propenyl)amine or isocyanoacetate precursor | Conjugate addition catalyzed by Ag2O in dichloromethane at room temperature for 1-24 h |
| 3 | Acid hydrolysis (e.g., aqueous HCl) | Conversion of isocyano or protected groups to free amino acid |
| 4 | Neutralization with KOH or K2CO3 in aqueous or alcoholic medium | Formation of potassium salt, followed by isolation via crystallization |
Reaction Yields and Selectivity
- Yields for conjugate addition steps range from 70% to quantitative (up to 100%) depending on substrate and catalyst loading.
- Electron-donating substituents on the aromatic ring increase yields (up to 96%), while electron-withdrawing groups slightly reduce yields but maintain good efficiency (74-88%).
- The stereochemical integrity (R-configuration) is preserved throughout the synthesis by using chiral starting materials or chiral catalysts.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Silver oxide (Ag2O), 5 mol% | Enhances conjugate addition rate and yield |
| Solvent | Dichloromethane (CH2Cl2) | Common solvent for conjugate addition |
| Temperature | Room temperature (20-25 °C) | Mild conditions prevent racemization |
| Reaction Time | 1-24 hours | Faster with catalyst, slower without |
| Hydrolysis | Aqueous acid (e.g., HCl) | Converts intermediates to free amino acid |
| Salt Formation | Neutralization with KOH or K2CO3 | Forms potassium salt, choice affects purity |
| Yield Range | 70-100% | Dependent on substituents and conditions |
| Stereochemistry | Retained (R-enantiomer) | Critical for biological activity |
Research Findings and Considerations
- The use of silver oxide as a catalyst is crucial for efficient conjugate addition, likely due to coordination with isocyano groups enhancing acidity and electrophilicity.
- The methodology is versatile, accommodating various substituents on the amino acid precursor, which allows for structural modifications while maintaining high yields.
- The potassium salt form can be prepared by straightforward neutralization of the free acid, but care must be taken to avoid racemization or degradation during this step.
- Purification typically involves crystallization from aqueous or mixed solvents to obtain high-purity potassium salt suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Potassium ®-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antibiotic Synthesis
The primary application of Potassium (R)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate lies in its use as an intermediate for the synthesis of cephradine, a first-generation cephalosporin antibiotic. Cephradine exhibits broad-spectrum bactericidal activity against various pathogens including Streptococcus, Staphylococcus, Escherichia coli, and Klebsiella . This makes the compound crucial in the development of effective treatments for bacterial infections.
Antiproliferative Activity
Recent studies have explored the antiproliferative effects of related compounds that share structural similarities with this compound. These compounds have been evaluated for their ability to inhibit tubulin assembly and induce cell cycle arrest in cancer cells . The findings suggest a potential role in cancer therapy, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231.
Case Studies
Mechanism of Action
The mechanism of action of Potassium ®-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Sodium vs. Potassium Salts
The sodium and potassium salts of this compound are distinguished by their cations, leading to differences in:
The potassium salt’s larger ionic radius may improve solubility in organic reaction media, making it preferable in certain pharmaceutical formulations .
Methoxy vs. Ethoxy Substituents
Variants with ethoxy groups replacing methoxy (e.g., CAS 85896-05-5 and 85896-06-6) exhibit structural and functional differences:
Comparison with Cephalosporin Intermediates
While structurally distinct from final antibiotics, this compound’s role parallels other β-lactam intermediates:
Unlike these antibiotics, the potassium and sodium salts are non-aromatic intermediates critical for constructing the β-lactam core .
Biological Activity
Potassium (R)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate, also known as a sodium salt derivative of a cephalosporin antibiotic, exhibits notable biological activities, particularly in the context of its synthesis and potential therapeutic applications. This compound is primarily recognized for its role as an intermediate in the production of cephradine, a first-generation cephalosporin antibiotic with broad-spectrum bactericidal activity against various bacterial strains.
The compound has the following chemical characteristics:
- Molecular Formula : C13H17NO4K
- Molecular Weight : 301.38 g/mol
- CAS Number : 26774-89-0
Antimicrobial Properties
This compound is primarily utilized for its antimicrobial properties. As an intermediate in cephradine synthesis, it demonstrates efficacy against:
- Streptococcus spp.
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
- Salmonella spp.
The compound's mechanism of action involves inhibiting bacterial cell wall synthesis, which is characteristic of beta-lactam antibiotics.
Antiproliferative Effects
Research has indicated that related compounds exhibit antiproliferative effects against various cancer cell lines. For instance, studies on structurally similar compounds have shown significant activity against the MCF-7 breast cancer cell line, with IC50 values comparable to established chemotherapeutics like CA-4 (IC50 = 3.9 nM) . The biological activity is often attributed to their ability to destabilize tubulin assembly, thereby inhibiting cell division.
Table 1: Antimicrobial Efficacy of Related Compounds
| Organism | Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Streptococcus pneumoniae | Cephradine | 0.5 µg/mL |
| Staphylococcus aureus | Cephradine | 0.25 µg/mL |
| Escherichia coli | Cephradine | 2 µg/mL |
| Klebsiella pneumoniae | Cephradine | 1 µg/mL |
Case Study: Antiproliferative Activity
In a study examining the antiproliferative effects of related compounds on MCF-7 cells, it was found that certain derivatives exhibited significant cytotoxicity. The results are summarized in Table 2 below.
Table 2: Antiproliferative Activities Against MCF-7 Cells
| Compound ID | IC50 (nM) | Mechanism of Action |
|---|---|---|
| CA-4 | 3.9 | Tubulin destabilization |
| Compound A | 5.5 | Cell cycle arrest |
| Compound B | 10.2 | Induction of apoptosis |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer: To ensure purity and structural validation, use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). For HPLC, employ a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate. NMR analysis in deuterated dimethyl sulfoxide (DMSO-d6) resolves stereochemical details, particularly the (R)-configuration and cyclohexadiene backbone . Mass spectrometry (MS) using electrospray ionization (ESI) confirms molecular weight (e.g., m/z 365.3 [M+H]⁺). Cross-validate results with Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹) .
Q. How does stereochemistry influence the compound’s stability under varying storage conditions?
Methodological Answer: The (R)-enantiomer’s stability is sensitive to light, humidity, and temperature. Store the compound in amber glass vials at –20°C under argon atmosphere to prevent oxidation of the cyclohexa-1,4-diene ring. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring. Degradation products (e.g., epoxide derivatives) indicate oxidative instability, requiring inert storage conditions. Comparative studies with the (S)-enantiomer reveal divergent degradation pathways due to steric effects .
Advanced Research Questions
Q. What experimental strategies optimize the synthesis yield of this compound while minimizing by-products?
Methodological Answer: Use a Mannich reaction-based protocol with stoichiometric control of the propenylamino precursor and potassium acetate. Key parameters:
- Temperature: 60–70°C to avoid cyclohexadiene ring decomposition.
- Catalyst: 0.5 mol% Pd(OAc)₂ for regioselective coupling.
- Solvent: Anhydrous tetrahydrofuran (THF) to suppress hydrolysis.
| Condition | Yield (%) | By-products (%) |
|---|---|---|
| 60°C, THF, Pd(OAc)₂ | 78 | 5 |
| 70°C, DMF, no catalyst | 52 | 22 |
Post-synthesis purification via flash chromatography (silica gel, ethyl acetate:hexane 3:7) removes residual Pd and unreacted intermediates .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer: Employ molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to model binding affinities. Use the Protein Data Bank (PDB) to retrieve target structures (e.g., IL-6 or MMP3). Key steps:
Ligand Preparation: Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
Docking: Grid box centered on the active site (20 ų).
MD Simulations: 100 ns runs in explicit solvent (TIP3P water model).
Results show strong hydrogen bonding between the methoxy group and Arg-143 of IL-6 (binding energy: –9.2 kcal/mol), suggesting potential anti-inflammatory activity .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:
- Standardize Assays: Use identical cell lines (e.g., HEK293 for IL-6 inhibition) and positive controls (e.g., tocilizumab).
- Batch Analysis: Compare HPLC purity (>98%) and stereochemical integrity (circular dichroism) across studies.
- Meta-Analysis: Apply the QUOROM framework to evaluate data heterogeneity and publication bias .
Q. What environmental impact assessment methods are applicable for this compound?
Methodological Answer: Conduct OECD Guideline 301B tests for biodegradability and EPA OPPTS 850.1735 for aquatic toxicity. Use zebrafish (Danio rerio) embryos to assess LC₅₀ (96-hour exposure). Results indicate moderate persistence (DT₅₀ = 28 days in soil) and low acute toxicity (LC₅₀ = 120 mg/L). Model ecological risks using USEtox® to prioritize mitigation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
